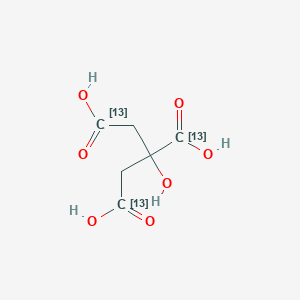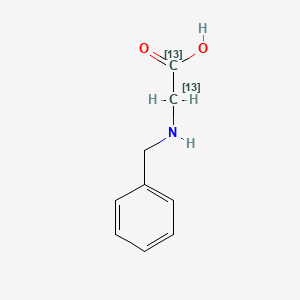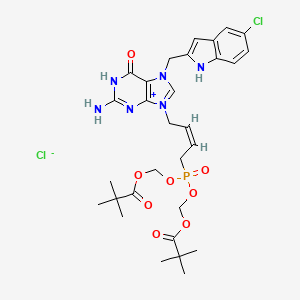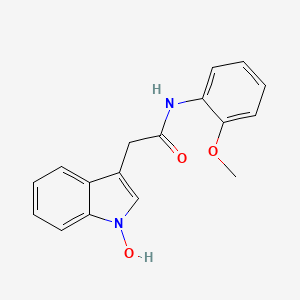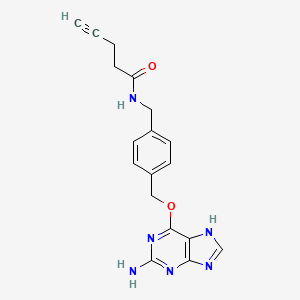
Alkyne-SNAP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkyne-SNAP is a compound that belongs to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Alkynes are hydrocarbons with the general formula (C_nH_{2n-2}). The simplest alkyne is acetylene (ethyne), with the molecular formula (C_2H_2). This compound is a specialized compound used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alkyne-SNAP can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the dihalide compound using a strong base such as sodium amide in ammonia (NaNH₂/NH₃) . Another method involves the electrophilic addition of halogens to alkenes, followed by double elimination to form the alkyne .
Industrial Production Methods
Industrial production of alkynes, including this compound, often involves the use of calcium carbide. Calcium carbide reacts with water to produce acetylene, which can then be further processed to form more complex alkynes .
Análisis De Reacciones Químicas
Types of Reactions
Alkyne-SNAP undergoes various chemical reactions, including:
Addition Reactions: Breaking the carbon-carbon triple bond to form two new single bonds.
Deprotonation: Formation of acetylide anions by removing a proton from a terminal alkyne using a strong base like sodium amide.
Oxidative Cleavage: Breaking the triple bond to form carboxylic acids using oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).
Common Reagents and Conditions
Hydrogen Halides (HX): Used in addition reactions to form haloalkenes.
Sodium Amide (NaNH₂): Used in deprotonation reactions to form acetylide anions.
Ozone (O₃) or Potassium Permanganate (KMnO₄): Used in oxidative cleavage reactions.
Major Products
Haloalkenes: Formed from addition reactions.
Acetylide Anions: Formed from deprotonation reactions.
Carboxylic Acids: Formed from oxidative cleavage reactions.
Aplicaciones Científicas De Investigación
Alkyne-SNAP is widely used in scientific research due to its versatile chemical properties. Some applications include:
Mecanismo De Acción
The mechanism of action of Alkyne-SNAP involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole rings, which are useful in various applications . The molecular targets and pathways involved include the formation of covalent bonds with azide-containing compounds, leading to the creation of complex molecular structures.
Comparación Con Compuestos Similares
Alkyne-SNAP can be compared with other alkynes such as acetylene (ethyne) and propyne. While all these compounds share the characteristic carbon-carbon triple bond, this compound is unique due to its specific functional groups that enable its use in click chemistry and other specialized applications .
Similar Compounds
Acetylene (Ethyne): The simplest alkyne with the formula (C_2H_2).
Propyne: An alkyne with the formula (C_3H_4), used in organic synthesis.
This compound stands out due to its enhanced reactivity and versatility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H18N6O2 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]pent-4-ynamide |
InChI |
InChI=1S/C18H18N6O2/c1-2-3-4-14(25)20-9-12-5-7-13(8-6-12)10-26-17-15-16(22-11-21-15)23-18(19)24-17/h1,5-8,11H,3-4,9-10H2,(H,20,25)(H3,19,21,22,23,24) |
Clave InChI |
LJNIWJCQOXKHLF-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC(=O)NCC1=CC=C(C=C1)COC2=NC(=NC3=C2NC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


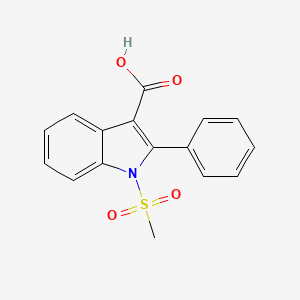
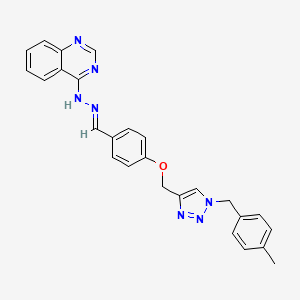
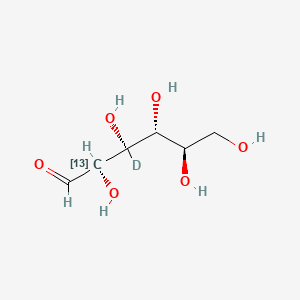


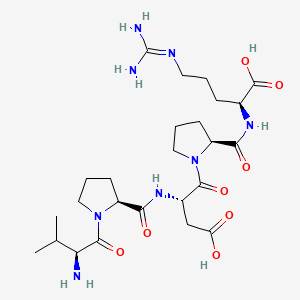
![N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12391723.png)
